molecular formula C11H12N2O5 B1394762 4-(3-Hydroxy-1-pyrrolidinyl)-3-nitrobenzoic acid CAS No. 1220027-85-9

4-(3-Hydroxy-1-pyrrolidinyl)-3-nitrobenzoic acid

Cat. No. B1394762
CAS RN: 1220027-85-9
M. Wt: 252.22 g/mol
InChI Key: MTTNWFVMVDBLEA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves complex chemical processes. For instance, the synthesis of the compound “N-[4-(Chlorodifluoromethoxy)phenyl]-6-[(3R)-3-hydroxypyrrolidin-1-yl]-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide” involves the use of less hazardous chemicals and/or reaction conditions, generating less waste and providing a reproducible process that is easier to handle on production scale .

Scientific Research Applications

Tritium Labeling for Receptor Binding Studies

  • Research Context : 4-Hydroxy-α-[p-(2-(N-pyrrolidinyl) ethoxy) phenyl]-α′-nitro-stilbene, a metabolite of the antiestrogen CI-628, was prepared in a tritium-labeled form for receptor binding studies. The process involved catalytic hydrogenolysis with tritium gas (Katzenellenbogen, Tatee, & Robertson, 1981).

Structural Insights and Stereochemistry

  • Crystallography : A study on (2S,4R)-4-Hydroxyproline(4-nitrobenzoate) revealed significant insights into the crystal structure and stereochemistry, showing variations in bond lengths and angles, contributing to an understanding of hyperconjugative interactions (Pandey, Yap, & Zondlo, 2014).

Mechanism of Peroxynitrite Scavenging by Anthocyanins

  • Biochemical Analysis : Research demonstrated that anthocyanins could inhibit the formation of nitrated tyrosine, identifying the reaction products as p-hydroxybenzoic acid and 4-hydroxy-3-nitrobenzoic acid. This highlighted the role of these compounds in protecting tyrosine from nitration (Tsuda, Kato, & Osawa, 2000).

Multi-Component Crystals and Hydrogen Bonding

  • Crystallographic Study : Research on multi-component crystals involving substituted benzoic acids, including 3-nitrobenzoic acid, provided insights into the influence of chemical and structural factors on hydrogen bonding and proton transfer in solid-state chemistry (Seaton, Munshi, Williams, & Scowen, 2013).

Role in Influenza Virus Inhibition

  • Pharmaceutical Application : A study of 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, a designed inhibitor for the influenza virus neuraminidase protein, showcased its potential in medical applications. The crystal structure of this compound was analyzed for its inhibitory mechanism (Jedrzejas, Luo, Singh, Brouillette, & Air, 1995).

Cytotoxicity in Cancer Research

  • Anticancer Potential : The synthesis and cytotoxicity assessment of 6-Pyrrolidinyl-2-(2-Substituted Phenyl)-4-Quinazolinones, derived from nitrobenzoic acid derivatives, highlighted the potential use of these compounds in anticancer drug development (Hour, Yang, Lien, Kuo, & Huang, 2007).

Crystal Structure Analysis

  • Material Science : Studies on the crystal structures of compounds like 4-Aminopyridinium 4-nitrobenzoate 4-nitrobenzoic acid provided insights into intermolecular interactions and hydrogen bonding in crystal engineering (Quah, Jebas, & Fun, 2008).

properties

IUPAC Name

4-(3-hydroxypyrrolidin-1-yl)-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5/c14-8-3-4-12(6-8)9-2-1-7(11(15)16)5-10(9)13(17)18/h1-2,5,8,14H,3-4,6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTTNWFVMVDBLEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901237849
Record name 4-(3-Hydroxy-1-pyrrolidinyl)-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901237849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Hydroxy-1-pyrrolidinyl)-3-nitrobenzoic acid

CAS RN

1220027-85-9
Record name 4-(3-Hydroxy-1-pyrrolidinyl)-3-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220027-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Hydroxy-1-pyrrolidinyl)-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901237849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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